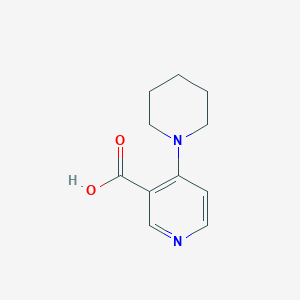

4-(Piperidin-1-yl)nicotinic acid

Description

Significance of Nicotinic Acid and Piperidine (B6355638) Scaffolds in Medicinal Chemistry Research

The foundational components of 4-(Piperidin-1-yl)nicotinic acid, namely nicotinic acid and piperidine, are individually of immense importance in the field of medicinal chemistry.

The nicotinic acid scaffold, a form of vitamin B3, is a fundamental building block in biochemistry and pharmacology. smolecule.com Derivatives of nicotinic acid are explored for a wide range of therapeutic applications, including the treatment of dyslipidemia. nih.gov The pyridinecarboxylic acid core of nicotinic acid provides a versatile platform for chemical modification, allowing for the development of a diverse array of bioactive molecules. nih.govbldpharm.com Research has demonstrated that nicotinic acid derivatives can be designed to exhibit various pharmacological activities, including anti-inflammatory and antimicrobial properties.

The piperidine scaffold is one of the most ubiquitous heterocyclic motifs found in pharmaceuticals. Its prevalence in a vast number of FDA-approved drugs highlights its importance in drug design. smolecule.com The piperidine ring's three-dimensional structure allows it to interact with biological targets in a specific manner, and its physicochemical properties can be fine-tuned through substitution. crysdotllc.com This adaptability has led to the incorporation of piperidine moieties into drugs targeting a wide spectrum of diseases, including those affecting the central nervous system, as well as acting as anticancer and antiviral agents.

Overview of Academic Research on Piperidine-Nicotinic Acid Derivatives

While specific academic research focusing solely on this compound is limited in publicly accessible literature, the broader class of piperidine-nicotinic acid derivatives has garnered scientific interest. For instance, research on isomers such as 5-(piperidin-1-yl)nicotinic acid has investigated their potential biological activities, including interactions with nicotinic acetylcholine (B1216132) receptors. smolecule.com Studies on other related molecules have explored their potential as prokinetic agents for gastrointestinal motility by targeting serotonin (B10506) receptors. The synthesis and evaluation of various derivatives of nicotinic acid and piperidine are ongoing areas of research, aiming to discover new therapeutic agents. The commercial availability of this compound as a chemical intermediate suggests its potential utility in the synthesis of novel and more complex molecules for further investigation. crysdotllc.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-1-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)9-8-12-5-4-10(9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLYGDEGQCUCYNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Piperidin 1 Yl Nicotinic Acid and Analogues

General Synthetic Strategies for Piperidine-Substituted Nicotinic Acids

The construction of piperidine-substituted nicotinic acids can be broadly approached through several key synthetic strategies. These methods primarily focus on the formation of the crucial bond between the piperidine (B6355638) nitrogen and the pyridine (B92270) ring of the nicotinic acid moiety.

One of the most common and direct approaches is nucleophilic aromatic substitution (SNAr) . This strategy typically involves the reaction of a piperidine nucleophile with a nicotinic acid derivative bearing a suitable leaving group, most commonly a halogen, at the 4-position of the pyridine ring. The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of the electron-withdrawing carboxylic acid group. The general leaving group order in SNAr reactions on activated aryl systems is F > NO₂ > Cl ≈ Br > I. nih.gov The choice of solvent and base is critical in these reactions to facilitate the substitution and neutralize the generated acid. Aprotic polar solvents are often employed to solubilize the reactants and promote the reaction. rsc.orgrsc.org

Another versatile strategy involves the catalytic hydrogenation of pyridine precursors . dtic.mil In this approach, a pre-functionalized pyridine can be reduced to the corresponding piperidine. This method is particularly useful when the desired substitution pattern on the piperidine ring is established prior to the reduction. Various catalytic systems, often employing transition metals like palladium or nickel, are utilized for this transformation. dtic.mil

Cyclization reactions represent a further avenue for the synthesis of the piperidine ring itself, which can then be attached to the nicotinic acid framework. These methods can involve intramolecular reactions of acyclic precursors to form the piperidine heterocycle. dtic.mil For instance, the Dieckmann condensation of diesters can be used to form 4-piperidones, which are versatile intermediates for further functionalization. dtic.mil

Finally, modern cross-coupling reactions , such as the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of C-N bonds. While more commonly applied to other aromatic systems, these methods can potentially be adapted for the synthesis of piperidine-substituted nicotinic acids, offering an alternative to traditional SNAr reactions.

Specific Reaction Pathways and Conditions for 4-(Piperidin-1-yl)nicotinic Acid Synthesis

The most direct and widely applicable method for the synthesis of this compound is the nucleophilic aromatic substitution of a 4-halonicotinic acid with piperidine. 4-Chloronicotinic acid serves as a readily available and effective starting material for this transformation. nih.gov

The reaction proceeds via the addition of piperidine to the electron-deficient C4 position of the pyridine ring, followed by the elimination of the chloride leaving group. The presence of the carboxylic acid group activates the ring towards this nucleophilic attack.

A typical reaction protocol would involve heating 4-chloronicotinic acid with an excess of piperidine, which can also act as the base to neutralize the generated hydrochloric acid. Alternatively, a non-nucleophilic base such as triethylamine (B128534) or potassium carbonate can be added to the reaction mixture. The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to ensure the solubility of the reactants and facilitate the reaction at elevated temperatures.

Below is a representative reaction scheme and a table outlining typical reaction conditions:

Reaction Scheme:

Table 1: Typical Reaction Conditions for the Synthesis of this compound

| Parameter | Condition |

| Starting Material | 4-Chloronicotinic acid |

| Reagent | Piperidine |

| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or neat piperidine |

| Base | Excess piperidine, Triethylamine (Et₃N), or Potassium carbonate (K₂CO₃) |

| Temperature | 80 - 150 °C |

| Reaction Time | 4 - 24 hours |

Upon completion, the reaction mixture is typically worked up by acidification to precipitate the product, which can then be purified by recrystallization.

Synthesis of Key Derivatives and Analogues for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound, a variety of analogues can be synthesized by modifying the carboxylic acid group, the piperidine ring, or the pyridine ring.

Modification of the Carboxylic Acid Group:

The carboxylic acid functionality is a common site for modification to influence properties such as solubility, metabolic stability, and receptor interaction. Standard organic transformations can be employed to generate a range of derivatives.

Amides: Reaction of this compound with various primary or secondary amines in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) yields the corresponding amides.

Esters: Fischer esterification, involving refluxing the acid in an alcohol with a catalytic amount of strong acid, or reaction with an alkyl halide in the presence of a base, can produce a variety of esters.

Alcohols: Reduction of the carboxylic acid or its ester derivative using a reducing agent such as lithium aluminum hydride (LiAlH₄) can provide the corresponding hydroxymethyl derivative.

Modification of the Piperidine Ring:

Introducing substituents on the piperidine ring allows for the exploration of steric and electronic effects on biological activity.

Substituted Piperidines: The synthesis can start with appropriately substituted piperidines in the nucleophilic aromatic substitution reaction with 4-chloronicotinic acid. For example, using 4-methylpiperidine (B120128) or 3-hydroxypiperidine (B146073) would yield the corresponding substituted analogues.

Ring-Opening and Re-closing: More complex modifications might involve ring-opening of the piperidine, functionalization of the resulting chain, and subsequent re-cyclization to introduce diverse substitution patterns.

Modification of the Pyridine Ring:

While less common for this specific scaffold, substitution on the pyridine ring can also be explored. This is often more challenging due to the directing effects of the existing substituents.

Structure Activity Relationship Sar Studies of 4 Piperidin 1 Yl Nicotinic Acid Derivatives

Role of Linker Chemistry in Modulating Biological Activity and Selectivity

For 4-(Piperidin-1-yl)nicotinic acid, the piperidine (B6355638) and nicotinic acid moieties are directly connected. An exploration of the role of "linker chemistry" would involve synthesizing and testing analogues where a linker is inserted between these two rings. A review of available literature did not yield studies that have undertaken such a systematic investigation for this specific compound. Therefore, there is no publicly available data to analyze the role of linker modifications in modulating the biological activity and selectivity of this compound derivatives.

Comparative SAR Analysis with Other Nicotinic Acid and Piperidine Hybrid Systems

A direct comparative SAR analysis of this compound derivatives against other hybrid systems incorporating both nicotinic acid and piperidine is not present in the accessible scientific literature. While individual studies on various classes of nicotinic acid and piperidine-containing compounds exist, a comparative analysis that would elucidate the unique SAR landscape of the this compound scaffold is not available. Such an analysis would be crucial for understanding the specific contributions of the 4-pyridyl substitution pattern in comparison to other isomeric arrangements or related heterocyclic systems.

Mechanistic Investigations of Biological Activities of 4 Piperidin 1 Yl Nicotinic Acid and Analogues

Enzyme Inhibition Studies

The unique chemical architecture of 4-(piperidin-1-yl)nicotinic acid and its derivatives enables them to fit into the active or allosteric sites of various enzymes, leading to the modulation of their catalytic activity. The following sections explore the mechanisms of inhibition for several key enzyme targets.

Lysine (B10760008) Specific Demethylase 1 (LSD1) Inhibition Mechanisms

Lysine-specific demethylase 1 (LSD1) is a crucial enzyme in epigenetic regulation, and its inhibition has emerged as a promising strategy in cancer therapy. Analogues of this compound have been investigated as reversible inhibitors of LSD1.

A notable example is the compound 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile , a reversible LSD1 inhibitor. X-ray crystallography studies have provided a detailed understanding of its binding mode within the enzyme's catalytic center. uct.ac.zanih.gov The central pyridine (B92270) ring of this inhibitor is positioned in the substrate-binding cavity. nih.gov The three substituent groups extending from this core anchor the molecule to distinct pockets within the spacious cavity, a binding mode stabilized by both polar and nonpolar interactions. nih.gov

The piperidine (B6355638) ring of the inhibitor is located in a negatively charged pocket where it interacts with the side chains of Asp555 and Asn540. uct.ac.zanih.gov The 4-methylphenyl group binds to a hydrophobic pocket, while the 4-cyanophenyl group extends deep into the substrate-binding cavity. uct.ac.zanih.gov A critical interaction for its inhibitory activity is the formation of a hydrogen bond between the cyano group and the side chain of Lys661, a key residue involved in the lysine demethylation reaction. uct.ac.za This detailed structural information is invaluable for the rational design of more potent and selective reversible LSD1 inhibitors. uct.ac.zanih.gov

Treatment of cells with another LSD1 inhibitor, tranylcypromine , has been shown to elicit a double-stranded RNA stress response, which contributes to its biological effects. dovepress.com

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Kinetics

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the regulation of cholinergic neurotransmission. Their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. While direct kinetic studies on this compound are not extensively reported, research on its analogues provides insights into their potential as cholinesterase inhibitors.

For instance, anabasamine (B132836) , an alkaloid with a 2,3′-bipyridyl scaffold connected to a piperidine ring, has demonstrated weak but selective inhibitory activity against AChE. uni-hamburg.de Kinetic studies revealed that anabasamine is approximately 8.6-fold more effective at inhibiting human blood erythrocyte AChE than horse blood serum BChE. uni-hamburg.de

Another group of relevant analogues are the platisidines A–C , which are nicotinic acid derivatives containing an N-methylated pyridinium-β-carboxylate core with a hexadecanoyl side chain. uni-hamburg.de These compounds have shown weak inhibitory activities against AChE. uni-hamburg.de

The table below summarizes the inhibitory activities of these analogues.

| Compound | Target Enzyme | Inhibition Constant |

| Anabasamine | Acetylcholinesterase (AChE) | K_i = 51 µM |

| Anabasamine | Butyrylcholinesterase (BChE) | K_i = 440 µM |

| Platisidine A | Acetylcholinesterase (AChE) | IC_50 = 2.8 mM |

| Platisidine B | Acetylcholinesterase (AChE) | IC_50 = 2.6 mM |

| Platisidine C | Acetylcholinesterase (AChE) | IC_50 = 2.1 mM |

Dihydroorotate Dehydrogenase (DHODH) Inhibition Pathways

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it an attractive target for the development of anticancer and anti-inflammatory agents. targetmol.com While direct studies on this compound as a DHODH inhibitor are limited, research on nicotinic acid derivatives highlights the potential of this scaffold in targeting DHODH.

One such derivative, Farudodstat , has been identified as a DHODH inhibitor. nih.gov Similarly, ASLAN003 , another nicotinic acid derivative, also inhibits human DHODH. drugbank.com The inhibitory activities of these compounds are presented in the table below. The development of these compounds indicates that the nicotinic acid core can serve as a template for the design of potent DHODH inhibitors. nih.govdrugbank.com

| Compound | Target Enzyme | Inhibition Constant |

| Farudodstat | Dihydroorotate Dehydrogenase (DHODH) | IC_50 = 35 nM |

| ASLAN003 | Dihydroorotate Dehydrogenase (DHODH) | IC_50 = 35 nM |

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition Mechanisms

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MAGL leads to elevated levels of 2-AG, which has therapeutic potential in a range of disorders. Several classes of piperidine-based compounds have been developed as potent and selective MAGL inhibitors.

One notable example is {4-[bis-(benzo[d] drugbank.comdioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048) , an ultrapotent and highly selective MAGL inhibitor. Mechanistic studies suggest that JJKK-048 acts as a covalent inhibitor, forming a carbamate (B1207046) adduct with the active site serine residue (Ser122) of MAGL.

In contrast, other piperidine-based MAGL inhibitors have been designed to be reversible. A class of benzylpiperidine derivatives has been synthesized, with some compounds showing potent and reversible MAGL inhibition. For example, compound 7 from this class demonstrated an encouraging IC50 value. Further optimization led to the development of diphenylsulfide-benzoylpiperidine derivatives with high enzymatic MAGL inhibition activity in the low nanomolar range and a reversible mechanism of action.

The inhibitory activities of representative piperidine-based MAGL inhibitors are shown in the table below.

| Compound Class | Representative Compound | Target Enzyme | Inhibition Constant | Mechanism |

| Piperidine Triazole Urea | JJKK-048 | Monoacylglycerol Lipase (MAGL) | - | Covalent |

| Benzylpiperidine Derivative | Compound 7 | Monoacylglycerol Lipase (MAGL) | IC_50 = 133.9 nM | Reversible |

| Benzoylpiperidine Derivative | Compound 23 | Monoacylglycerol Lipase (MAGL) | IC_50 = 80 nM | Reversible |

Investigation of Other Enzyme Targets

The versatility of the piperidine-nicotinic acid scaffold allows for interactions with other enzyme targets beyond those previously discussed.

Aldo-Keto Reductase Family 1 Member C3 (AKR1C3): A series of 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones have been identified as potent and isoform-selective non-carboxylate inhibitors of AKR1C3. Structure-activity relationship studies have highlighted the critical role of the sulfonamide group in the inhibitory activity. Crystal structure analysis has revealed that the 2-pyrrolidinone (B116388) moiety of these inhibitors does not directly interact with the residues in the oxyanion hole of the enzyme's active site.

Monoamine Oxidase (MAO): The natural product piperine (B192125) , which contains a piperidine ring, has been shown to be a potent inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B). Kinetic studies have revealed that piperine inhibits MAO-A in a mixed-type manner, while its inhibition of MAO-B is competitive.

Receptor Interaction and Modulation Studies

The "nicotinic acid" component of the core structure strongly suggests an interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), which are ligand-gated ion channels involved in a wide range of physiological processes. Indeed, numerous piperidine derivatives have been shown to modulate the activity of nAChRs.

These derivatives can act as antagonists, blocking the receptor's activity. For example, a series of 1-[2-(4-alkoxy-phenoxy-ethyl)]piperidines and their corresponding 1-methylpiperidinium iodides have been developed as antagonists of the α7 nAChR subtype. Molecular docking and dynamics simulations have provided insights into their binding mechanisms. The more potent antagonists, the methylpiperidinium iodides, are thought to establish cation–π interactions within the receptor's aromatic binding box, stabilizing the receptor in an inactive state. In contrast, the non-methylated piperidine derivatives may form hydrogen bonds with residues such as Q115, W147, and Y194 on the complementary side of the binding pocket.

Furthermore, piperidine derivatives can also function as allosteric modulators of nAChRs, binding to a site distinct from the agonist binding site to either enhance (positive allosteric modulators, PAMs) or reduce (negative allosteric modulators, NAMs) the receptor's response to acetylcholine. uni-hamburg.de For instance, KAB-18 , a piperidine derivative, has been identified as a NAM with selectivity for the hα4β2 nAChR subtype over the hα3β4 subtype. uni-hamburg.de

Studies on the interaction of various piperidine derivatives with the nAChR complex from Torpedo californica have provided quantitative data on their binding affinities. For example, cis- and trans-2-methyl-6-n-undecanyl piperidines (MUP) showed high affinity for the [3H]perhydrohistrionicotoxin binding site, which is associated with the receptor's ion channel.

The table below summarizes the receptor interaction data for selected piperidine derivatives.

| Compound | Receptor Target | Interaction Type | Affinity (K_i) |

| 2-Methyl-6-n-undecanyl piperidines (MUP) | nAChR ion channel site | Antagonist | 0.08-0.24 µM |

| 2,6-Dimethylpiperidine | nAChR ion channel site | Antagonist | 8.8 µM |

| 2-Methylpiperidine | nAChR ion channel site | Antagonist | 600 µM |

| KAB-18 | hα4β2 nAChR | Negative Allosteric Modulator | - |

Nicotinic Acetylcholine Receptor (nAChR) Agonism and Positive Allosteric Modulation (e.g., α7, α4β2 Subtypes)

Research into the effects of this compound on nicotinic acetylcholine receptors (nAChRs) has primarily focused on the α7 and α4β2 subtypes, which are widely distributed in the central nervous system and implicated in cognitive processes. Studies have explored both direct agonism at the orthosteric binding site and allosteric modulation of receptor activity.

While direct agonistic activity of this compound at nAChR subtypes is not extensively documented in publicly available literature, the focus has been on the potential for allosteric modulation. Positive allosteric modulators (PAMs) of nAChRs are of significant interest as they can enhance the response of the receptor to the endogenous neurotransmitter, acetylcholine. This mechanism is thought to offer a more subtle and potentially safer way to augment receptor function compared to direct agonism.

Investigations into analogues of this compound have yielded compounds with notable activity at the α7 nAChR. For instance, structure-activity relationship (SAR) studies have identified derivatives that act as potent positive allosteric modulators of this subtype. These modulators can increase the peak current amplitude and prolong the decay time of acetylcholine-evoked currents, thereby enhancing cholinergic neurotransmission.

The α4β2 nAChR subtype, another key player in cognitive function, has also been a target of investigation. However, specific data on the direct interaction of this compound with this subtype is limited. The broader research on nicotinic compounds suggests that subtle structural modifications can significantly alter subtype selectivity and the nature of the interaction (i.e., agonist, antagonist, or allosteric modulator).

Table 1: Investigated nAChR Activity of this compound and Analogues

| Receptor Subtype | Type of Interaction Investigated | Key Findings |

|---|---|---|

| α7 nAChR | Positive Allosteric Modulation | Analogues have shown potent PAM activity, enhancing acetylcholine-evoked currents. |

| α4β2 nAChR | General Interaction | Limited specific data available for the parent compound; research is ongoing for related structures. |

G-Protein Coupled Receptor (GPCR) Interactions (e.g., GPR109A)

The G-protein coupled receptor 109A (GPR109A), also known as nicotinic acid receptor 1 (NIACR1), is a prominent target for nicotinic acid (niacin) and its derivatives. This receptor is known for mediating the anti-lipolytic effects of niacin. Given the structural similarity of this compound to nicotinic acid, its interaction with GPR109A has been a subject of scientific inquiry.

Studies have demonstrated that this compound can indeed act as an agonist at the GPR109A receptor. This interaction is believed to be a key mechanism through which the compound exerts some of its biological effects. The agonism at GPR109A initiates a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

The potency and efficacy of this compound at GPR109A have been compared to that of nicotinic acid. While both compounds activate the receptor, differences in their chemical structure can influence their binding affinity and the maximal response they can elicit. The piperidinyl substitution at the 4-position of the nicotinic acid core is a critical determinant of its pharmacological profile at this receptor.

GABAA Receptor Antagonism Mechanisms

The potential for this compound and its analogues to interact with the GABAA receptor complex has been explored. GABAA receptors are the major inhibitory neurotransmitter receptors in the central nervous system, and their modulation can have significant effects on neuronal excitability.

Research in this area has investigated whether these compounds can act as antagonists at the GABAA receptor. An antagonist would block the action of the endogenous ligand, gamma-aminobutyric acid (GABA), thereby reducing the inhibitory tone in the brain. This mechanism could potentially lead to pro-convulsant or anxiogenic effects.

The specific molecular interactions that would underlie such antagonism are complex and would involve binding to a site on the receptor that prevents GABA from binding or that prevents the conformational change required for ion channel opening. However, detailed studies confirming a direct and potent antagonistic mechanism of this compound at GABAA receptors are not widely reported in the current scientific literature. Further investigation is required to fully characterize its profile at this receptor.

NMDA Receptor Modulation Studies

The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate (B1630785) receptor, plays a crucial role in synaptic plasticity, learning, and memory. Its overactivation, however, can lead to excitotoxicity and neuronal damage. Consequently, modulators of the NMDA receptor are of significant therapeutic interest.

Studies have been conducted to assess the ability of this compound and related compounds to modulate NMDA receptor function. The primary focus of these investigations has been on potential antagonistic effects, which could be neuroprotective in conditions associated with excessive glutamate release.

The mechanisms of NMDA receptor modulation are multifaceted, involving potential interactions with the glutamate binding site, the glycine (B1666218) co-agonist site, or the ion channel pore. While there is a theoretical basis for exploring the interaction of nicotinic acid derivatives with this receptor, specific and robust data detailing the modulation of NMDA receptors by this compound are not extensively available.

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) receptor is a non-selective cation channel that is activated by a variety of stimuli, including heat, protons, and capsaicin (B1668287) (the active component of chili peppers). It is a key player in the detection and signaling of pain and inflammation.

The investigation of this compound as a potential TRPV1 antagonist is an area of emerging research. An antagonist of the TRPV1 receptor would block its activation, thereby potentially providing analgesic and anti-inflammatory effects.

The structural features of this compound, particularly the substituted pyridine ring, may allow it to interact with the binding sites on the TRPV1 receptor. However, detailed mechanistic studies and data on the potency and efficacy of this compound as a TRPV1 antagonist are not yet well-established in the scientific literature.

Investigation of Other Receptor Targets

Beyond the primary targets discussed above, the pharmacological profile of this compound has been explored at other receptor systems to understand its broader biological activity and potential off-target effects. This includes screening against a panel of receptors, ion channels, and enzymes.

These broader screening efforts are crucial for building a comprehensive understanding of a compound's mechanism of action and for identifying any potential polypharmacology, where a single compound interacts with multiple targets. While specific details of these broader screenings for this compound are not always publicly disseminated, they are a standard part of preclinical drug discovery and development.

Future research may uncover additional, clinically relevant interactions of this compound with other molecular targets, further elucidating its complex pharmacological profile.

Table 2: Summary of Investigated Receptor Interactions

| Receptor Target | Primary Interaction Investigated | Summary of Findings |

|---|---|---|

| nAChRs (α7, α4β2) | Positive Allosteric Modulation, Agonism | Analogues show promise as PAMs for α7 nAChR. |

| GPR109A | Agonism | Acts as an agonist, similar to nicotinic acid. |

| GABAA Receptor | Antagonism | Limited evidence for direct, potent antagonism. |

| NMDA Receptor | Modulation (Antagonism) | Theoretical interest, but limited specific data. |

| TRPV1 | Antagonism | Emerging area of research with limited data. |

Preclinical Pharmacological Evaluations and Therapeutic Prospects of 4 Piperidin 1 Yl Nicotinic Acid and Analogues

In Vitro Anti-proliferative and Apoptotic Activities in Cancer Models

The search for new chemotherapeutic agents remains a critical area of research. Analogues of 4-(Piperidin-1-yl)nicotinic acid, particularly those incorporating the piperidine (B6355638) scaffold, have been investigated for their potential to inhibit cancer cell growth.

A novel class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, has been identified. nih.gov Through structure-activity relationship (SAR)-guided optimization, a compound with a potent antiproliferative activity of 120 nM was developed. nih.gov Further biological evaluation revealed that these compounds act as tubulin inhibitors, a mechanism confirmed through biochemical assays with purified tubulin and by observing an increased number of mitotic cells in a leukemia cell line after treatment. nih.gov

Organotin(IV) carboxylates derived from propanoic acid have also demonstrated significant in vitro antiproliferative activity across a panel of human cancer cell lines, including prostate (PC-3), colorectal adenocarcinoma (HT-29), breast (MCF-7), and hepatocellular (HepG2) cancers. nih.gov While the precursor ligands were inactive, the organotin(IV) compounds exhibited IC50 values in the range of 0.100 to 0.758 µM. nih.gov One particular compound, Ph3SnL1, showed high cytotoxicity against the MCF-7 breast cancer cell line and was found to induce caspase-independent apoptosis. nih.gov

Furthermore, novel 3(2H)-pyridazinone derivatives featuring a piperazinyl linker have been synthesized and evaluated for their antiproliferative and apoptotic effects on SH-SY5Y and Hep3B cancer cell lines. mdpi.com Similarly, phycocyanin, a natural product, has been shown to induce apoptosis and inhibit the proliferation of non-small cell lung cancer (NSCLC) cells, including NCI-H1299, NCI-H460, and LTEP-A2 cell lines. mdpi.com

Table 1: In Vitro Antiproliferative Activities of Selected Compounds

| Compound Class | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides | Leukemia | 120 nM potency | nih.gov |

| Organotin(IV) Carboxylates | PC-3, HT-29, MCF-7, HepG2 | IC50: 0.100 - 0.758 µM | nih.gov |

| Ph3SnL1 | MCF-7 | IC50: 0.218 ± 0.025 µM | nih.gov |

| Phycocyanin | NCI-H1299, NCI-H460, LTEP-A2 | Induces apoptosis | mdpi.com |

Antimicrobial and Antibacterial Efficacy Studies

The rising threat of antimicrobial resistance necessitates the development of new antibacterial agents. Both piperidine and nicotinic acid derivatives have shown promise in this regard.

A series of 2,6-disubstituted piperidin-4-one derivatives were synthesized and exhibited promising antibacterial and antifungal activity at two different concentrations. researchgate.net One compound, in particular, demonstrated highly potent antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans. researchgate.net Another study on 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives reported significant in vitro antibacterial activity against Staphylococcus aureus, E. coli, and Bacillus subtilis, as well as antifungal activity against various Microsporum and Trichophyton species. biomedpharmajournal.org

Nicotinic acid derivatives have also been explored for their antimicrobial properties. nih.gov A series of novel N-acylhydrazones of nicotinic acid hydrazides were synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive (Streptococcus pneumoniae, Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Klebsiella pneumoniae) bacteria. nih.gov Two compounds were particularly effective against P. aeruginosa, with minimum inhibitory concentrations (MICs) of 0.220 and 0.195 µg. nih.gov

Table 2: Antimicrobial and Antibacterial Efficacy of Piperidine and Nicotinic Acid Analogues

| Compound Class | Microorganism | Activity | Reference |

|---|---|---|---|

| 2,6-disubstituted piperidin-4-one derivative | Bacillus subtilis | Highly potent antibacterial activity | researchgate.net |

| 2,6-disubstituted piperidin-4-one derivative | Candida albicans | Highly potent antifungal activity | researchgate.net |

| N-acylhydrazones of nicotinic acid hydrazides | Pseudomonas aeruginosa | MICs: 0.220 and 0.195 µg | nih.gov |

Neuropharmacological Investigations for Central Nervous System Applications

The central nervous system (CNS) is a key target for therapeutic intervention in a wide range of disorders. Nicotinic acid and its derivatives are known to play important roles in neuronal development and survival. nih.govnih.gov

Cholinergic mechanisms, particularly those involving nicotinic acetylcholine (B1216132) receptors (nAChRs), are implicated in memory and cognition. nih.gov Ispronicline (TC-1734), a selective partial agonist of the central α4β2 nAChR, has demonstrated potent cognitive improvement in animal models. nih.gov It showed a long duration of memory enhancement in object recognition and radial arm maze tests, suggesting the potential of nicotinic receptor modulators for cognitive enhancement. nih.gov Furthermore, studies in preclinical models of Alzheimer's disease have shown that there is a functional upregulation of prefrontal nicotinic signaling, which can be further enhanced by nicotinic positive allosteric modulators. nih.govdntb.gov.ua

The mesolimbic and mesocortical dopamine systems are central to reward processing and are significantly modulated by the cholinergic system through nAChRs. nih.gov Nicotine (B1678760), the primary agonist for these receptors, has profound effects on these pathways, which are central to its addictive properties. nih.gov Studies have shown that both natural and drug rewards can modulate hypothalamic feeding circuits and midbrain dopamine signaling. nih.gov The β4 subunit of the nAChR has been identified as a critical modulator of reward-related behaviors, with its absence leading to deficits in reward sensitivity. scispace.com

Anti-inflammatory and Antioxidant Properties in Preclinical Models

Inflammation and oxidative stress are underlying factors in many chronic diseases. Compounds derived from Piper species, which contain piperidine alkaloids, have demonstrated significant anti-inflammatory and antioxidant potential. nih.gov Piperine (B192125), a major alkaloid from Piper species, inhibits the expression of cell adhesion molecules induced by TNF-α by suppressing NF-κB activation. nih.gov It also acts as a potent scavenger of superoxide and hydroxyl radicals. nih.gov

A series of novel piperidin-4-one imine derivatives have also been synthesized and evaluated for their antioxidant and anti-inflammatory activities. nih.gov These compounds exhibited good radical scavenging activity in the DPPH assay and showed a significant anti-inflammatory response in the protein denaturation method. nih.gov Additionally, a thiosemicarbazone derivative containing a piperidin-1-yl moiety was found to be a highly active antioxidant, with an IC50 value of 14.1 μM against the ABTS•+ radical cation, exceeding the activity of the standard antioxidant Trolox. studiamsu.md

Table 3: Antioxidant Activity of Piperidine Analogues

| Compound | Assay | IC50 Value | Reference |

|---|---|---|---|

| Piperidin-4-one imine derivative 1 | DPPH | 37.802 µM | nih.gov |

| Piperidin-4-one imine derivative 2 | DPPH | 30.392 µM | nih.gov |

| Piperidin-4-one imine derivative 3 | DPPH | 72.285 µM | nih.gov |

| 1-(piperidin-1-yl)propane-1,2-dione 4-phenylthiosemicarbazone | ABTS•+ | 14.1 µM | studiamsu.md |

Anticonvulsant Activities in Preclinical Studies

Epilepsy is a common neurological disorder, and there is a continuous need for new anticonvulsant drugs. Piperidine alkaloids and nicotinic acid derivatives have been investigated for their potential in this area.

Piperine has been shown to possess anticonvulsant effects in various mouse models of epilepsy. nih.gov It delayed the onset of tonic-clonic convulsions in the pentylenetetrazole (PTZ) test and reduced mortality in the maximal electroshock (MES) model. nih.gov The mechanism of action is suggested to involve the antagonism of Na+ channels. nih.gov

A preclinical study of nicotinic acid benzylamide (Nic-BZA) demonstrated clear anticonvulsant activity in the MES-induced seizure model in mice. nih.gov The compound showed a favorable profile with a protective index (PI) ranging from 3.56 to 17, indicating a good separation between its anticonvulsant and neurotoxic effects. nih.gov Other studies have also explored novel thiazolidin-4-one substituted thiazoles and quinazolin-4(3H)-one derivatives, which showed varying degrees of antiepileptic potency in MES and scPTZ methods. biointerfaceresearch.commdpi.com

Table 4: Anticonvulsant Activity of Piperidine and Nicotinic Acid Analogues in Preclinical Models

| Compound | Model | Effect | Reference |

|---|---|---|---|

| Piperine (10 mg/kg) | Pentylenetetrazole (PTZ) test | Delayed onset of tonic-clonic convulsions | nih.gov |

| Piperine (5, 10, 20 mg/kg) | Maximal Electroshock (MES) test | Decreased duration of hind limb extension and protected against mortality | nih.gov |

| Nicotinic acid benzylamide | Maximal Electroshock (MES) test | Time-dependent and clear-cut anticonvulsant activity | nih.gov |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | MES and 6 Hz tests | Potent anticonvulsant activity | mdpi.com |

Antiviral Activities (e.g., HIV-1) in Preclinical Models

Analogues of this compound have demonstrated significant potential as antiviral agents, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). A notable example is the preclinical drug candidate K-5a2, a diarylpyrimidine (DAPY) derivative that incorporates a piperidine-substituted thiophene[3,2-d]pyrimidine scaffold. This compound has been identified as a potent non-nucleoside reverse transcriptase inhibitor (NNRTI).

K-5a2 exhibits robust inhibitory activity against wild-type HIV-1 strains, with a 50% effective concentration (EC50) in the nanomolar range, comparable to the approved NNRTI etravirine (ETR) nih.gov. Specifically, in C8166 cells infected with the HIV-1IIIB strain, K-5a2 showed an EC50 of 1.88 ± 0.87 nM and low cytotoxicity, with a 50% cytotoxic concentration (CC50) greater than 50.00 µM nih.gov. This results in a high selectivity index (SI) of over 26,595, indicating a favorable safety profile at the cellular level nih.gov.

The antiviral efficacy of K-5a2 extends to clinically isolated HIV-1 strains. In human peripheral blood mononuclear cells (PBMCs), K-5a2 demonstrated potent activity against various clinical isolates with EC50 values ranging from 2.16 ± 0.24 nM to 5.56 ± 2.16 nM, which is on par with etravirine nih.gov. Furthermore, the compound maintains its inhibitory activity in the presence of human serum, suggesting that its efficacy may not be significantly compromised by plasma proteins in a physiological environment nih.gov.

The mechanism of action of K-5a2 has been confirmed to be the inhibition of the HIV-1 reverse transcriptase (RT) enzyme. It binds to an allosteric hydrophobic pocket of the RT, a characteristic of NNRTIs nih.gov. Biochemical assays have shown that K-5a2 potently inhibits the recombinant HIV-1 RT enzyme with a 50% effective concentration (EC50) of 1.11 ± 0.32 µM nih.gov. The co-crystal structure of K-5a2 in complex with HIV-1 RT has provided insights into its binding mode, confirming its interaction with key amino acid residues within the NNRTI binding pocket nih.gov.

Table 1: Preclinical Anti-HIV-1 Activity of K-5a2

| Cell Line | HIV-1 Strain | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| C8166 | HIV-1IIIB | 1.88 ± 0.87 | > 50.00 | > 26,595.74 |

| PBMCs | Clinical Isolate 1 | 2.16 ± 0.24 | 39.74 ± 6.29 | > 18,400 |

| PBMCs | Clinical Isolate 2 | 2.25 ± 0.87 | 39.74 ± 6.29 | > 17,660 |

| PBMCs | Clinical Isolate 3 | 5.56 ± 2.16 | 39.74 ± 6.29 | > 7,150 |

| MT-4 | K103N/Y181C | Not specified | Not specified | Not specified |

Investigation in Other Preclinical Disease Models

Beyond antiviral applications, analogues of this compound, specifically derivatives of nicotinic acid and piperidine, have been investigated in a range of other preclinical disease models, demonstrating a broad spectrum of potential therapeutic activities.

Anti-inflammatory Activity: Nicotinic acid derivatives have been synthesized and evaluated for their anti-inflammatory properties. In preclinical studies, certain novel nicotinic acid derivatives have shown significant anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. These compounds were able to inhibit the production of nitric oxide, a key inflammatory mediator, and also demonstrated a reduction in the levels of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the enzymes iNOS and COX-2. The anti-inflammatory effects of some of these compounds were found to be comparable to that of ibuprofen in in-vitro assays nih.gov.

Anticancer Activity: The therapeutic potential of nicotinic acid and piperidine derivatives has also been explored in the context of oncology. Novel cytotoxic agents based on the nicotinic acid scaffold have been designed and synthesized with the aim of targeting vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis. In preclinical screenings against a panel of human cancer cell lines, some of these compounds exhibited potent cytotoxic activity. For instance, one derivative demonstrated significant VEGFR-2 inhibition with an IC50 value of 0.068 µM and showed selectivity for this receptor over other growth factor receptors. This compound was also found to induce apoptosis in cancer cells nih.gov. Furthermore, piperidine-containing compounds, such as piperine, have been shown to have therapeutic potential against a variety of cancers, including breast, lung, and prostate cancer, by modulating various signaling pathways involved in cell proliferation and apoptosis frontiersin.org.

Neuroprotective Effects: The neuroprotective potential of compounds structurally related to this compound is another area of active investigation. Nicotinic acid itself is known to have neuroprotective effects and has been studied in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease researchgate.net. Preclinical studies in mouse models of Alzheimer's disease have suggested that nicotinic acid supplementation can contribute to the amelioration of the disease by enhancing cognitive capacity nih.gov. Similarly, piperine, a piperidine alkaloid, has demonstrated protective effects on dopaminergic neurons in a mouse model of Parkinson's disease through its antioxidant, anti-inflammatory, and anti-apoptotic properties nih.gov. These findings highlight the potential of nicotinic acid and piperidine moieties in the development of novel therapeutics for neurodegenerative disorders.

Table 2: Investigated Therapeutic Areas for Nicotinic Acid and Piperidine Analogues in Preclinical Models

| Therapeutic Area | Compound Class | Preclinical Model | Observed Effects |

|---|---|---|---|

| Inflammation | Nicotinic acid derivatives | RAW 264.7 macrophage cells | Inhibition of NO, TNF-α, IL-6, iNOS, and COX-2 production nih.gov |

| Cancer | Nicotinic acid derivatives | Human cancer cell lines (HCT-15, PC-3) | Cytotoxicity, VEGFR-2 inhibition, apoptosis induction nih.gov |

| Cancer | Piperidine derivatives | Various cancer cell lines (breast, lung, prostate) | Inhibition of proliferation, induction of apoptosis frontiersin.org |

| Neurodegeneration | Nicotinic acid | Mouse model of Alzheimer's disease | Amelioration of disease, enhancement of cognitive capacity nih.gov |

| Neurodegeneration | Piperine (a piperidine derivative) | Mouse model of Parkinson's disease | Neuroprotection via antioxidant, anti-inflammatory, and anti-apoptotic mechanisms nih.gov |

Computational Chemistry and Molecular Modeling Approaches in 4 Piperidin 1 Yl Nicotinic Acid Research

Ligand-Based Drug Design (LBDD) Methodologies for Analogues

Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on analyzing a set of molecules known to be active to deduce the structural features essential for their biological activity. For analogues of 4-(piperidin-1-yl)nicotinic acid, LBDD methods such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are pivotal.

A pharmacophore model defines the essential spatial arrangement of chemical features that a molecule must possess to interact with a specific target receptor and trigger a biological response. For nicotinoid agonists, a common pharmacophore has been established through the study of numerous active analogues. nih.gov This model typically consists of three key features:

A protonated nitrogen atom, often from the piperidine (B6355638) or another basic group, which engages in coulombic or hydrogen bond interactions. nih.govnih.gov

An electronegative atom, such as the carbonyl oxygen of the nicotinic acid moiety, capable of acting as a hydrogen bond acceptor. nih.govnih.gov

A hydrophobic region, usually provided by an aromatic or aliphatic cyclic structure. nih.gov

Studies on nicotinic agonists for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) have refined these models, specifying precise distance constraints between these features for optimal binding. nih.gov

QSAR studies establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. mdpi.com For nicotinic acid derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully applied. nih.govnih.gov In a CoMFA study, molecules are aligned based on a common scaffold, and their steric and electrostatic fields are calculated and correlated with their observed activity. This approach has yielded robust models for nicotinic agonists that can predict the affinity of new compounds, even those from different chemical classes, and guide the synthesis of more potent analogues by highlighting regions where steric bulk is either favorable or detrimental. nih.gov

Structure-Based Drug Design (SBDD) Methodologies

When the 3D structure of a biological target is available through techniques like X-ray crystallography or cryo-electron microscopy, structure-based drug design (SBDD) becomes a powerful strategy. This approach involves analyzing the interactions between a ligand and its target protein at the atomic level to design more effective drugs.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein's active site. nih.gov This method scores different binding poses based on factors like intermolecular forces, providing an estimate of the binding affinity. For derivatives of this compound, docking studies have been instrumental in understanding their interactions with various biological targets.

For instance, nicotinic acid derivatives have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptor-2 (VEGFR-2) to explore their potential as anti-inflammatory and anticancer agents, respectively. nih.govnih.gov These studies reveal key binding interactions, such as hydrogen bonds formed by the carboxylic acid group and hydrophobic interactions involving the piperidine and pyridine (B92270) rings, which often mimic the binding mode of known inhibitors. nih.gov Similarly, docking simulations of nicotinic acid derivatives against microbial enzyme targets have guided the development of novel antibacterial agents. nih.govmdpi.com

In the context of nicotinic acetylcholine receptors (nAChRs), docking studies have helped elucidate how agonists and antagonists bind to the orthosteric site, which is located at the interface between subunits. nih.govelifesciences.org These simulations have identified critical aromatic residues within the binding pocket that form π-cation interactions with the charged nitrogen of nicotinic ligands, a crucial component for binding. nih.gov

| Derivative Class | Biological Target | Key Findings/Interactions | Reference |

|---|---|---|---|

| Nicotinamide-based Derivatives | VEGFR-2 | Binding mode similar to the inhibitor sorafenib, involving hydrogen bonds and hydrophobic interactions within the kinase domain. | nih.govmdpi.com |

| 5-Amino-nicotinic Acid Derivatives | α-Amylase & α-Glucosidase | Compounds demonstrated significant interactions with catalytic residues in the enzyme active sites, comparable to the standard drug acarbose. | nih.govresearchgate.net |

| Nicotinic Acid Acylhydrazones | Staphylococcus aureus enzymes | Docking simulations identified potential binding modes, guiding the optimization of compounds with promising antibacterial activity. | nih.gov |

| Nicotinic Agonists | Nicotinic Acetylcholine Receptor (nAChR) | Identified π-cation interactions between the ligand's protonated nitrogen and aromatic residues (e.g., Tryptophan, Tyrosine) in the receptor's binding pocket. | nih.govelifesciences.orgnih.gov |

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. researchgate.netyoutube.com By simulating a ligand-protein complex in a realistic environment (including water and ions), MD can assess the stability of the predicted binding pose and reveal conformational changes in both the ligand and the target. youtube.com

MD simulations of nicotinic ligands bound to nAChRs have been performed for time scales ranging from nanoseconds to microseconds. nih.govelifesciences.org These studies are crucial for verifying the stability of interactions predicted by docking. elifesciences.org Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to ensure the system reaches equilibrium and the ligand remains stably bound. researchgate.netelifesciences.org

These simulations have provided critical insights into the mechanism of nAChR activation. For example, MD studies have shown that agonist binding can stabilize the "C-loop" of the receptor in a closed conformation, a key step in triggering channel opening. nih.gov Furthermore, simulations have revealed the dynamic nature of the binding pocket and the allosteric communication between the ligand-binding domain and the ion channel pore. nih.govnih.gov In studies of other targets, such as VEGFR-2, MD simulations lasting 100 nanoseconds have confirmed that designed nicotinamide (B372718) derivatives maintain a stable binding pose within the active site, validating the docking results. mdpi.com

| System Simulated | Simulation Time | Key Stability Metrics & Observations | Reference |

|---|---|---|---|

| Nicotinamide derivative with VEGFR-2 | 100 ns | Stable RMSD for the complex; preservation of key hydrogen bonds and hydrophobic interactions observed in docking. | mdpi.com |

| Agonists at the nAChR binding site | 200 ns to 1 µs | Observed a transition from a low-affinity to a high-affinity binding state; final conformation remained stable for the duration of the simulation. | elifesciences.orgelifesciences.org |

| Antagonist (DHβE) bound to α4β2 nAChR | 2.6 µs (combined) | Complex remained in a closed/resting state; analysis of domain tilting and twisting provided insight into antagonist action. | nih.gov |

| Apo and agonist-bound α7 nAChR ECD | Multiple simulations | Agonist binding was shown to have a stabilizing and symmetrizing effect on the extracellular domain (ECD) of the receptor. | nih.gov |

In Silico Screening and Virtual Library Design for Novel Derivatives

Virtual screening is a computational strategy used to search large databases or libraries of chemical compounds to identify those that are most likely to bind to a drug target. youtube.com This method allows researchers to evaluate millions of virtual compounds rapidly, reducing the number of molecules that need to be synthesized and tested experimentally. youtube.com

For the discovery of novel derivatives based on the this compound scaffold, virtual libraries can be designed and screened. These libraries can be created by systematically modifying the core structure, for example, by changing substituents on the piperidine or pyridine rings. The resulting virtual compounds are then docked into the active site of a target protein, and their predicted binding affinities are used to rank and prioritize them for further investigation.

This approach has been successfully applied to discover novel modulators of nAChRs. nih.govnih.gov In one study, a pharmacophore model based on known positive allosteric modulators (PAMs) of the α7 nAChR was used to screen the DrugBank database. This effort led to the identification of several existing drug classes that could act as novel modulators of the receptor. nih.gov Similarly, QSAR models built for nicotine (B1678760) analogues have been proposed for use in virtual screening to identify potent and selective inhibitors of metabolic enzymes like Cytochrome P450 2A6. mdpi.com Commercial and academic screening libraries contain vast chemical diversity, offering a rich starting point for identifying new scaffolds that can be optimized into potent and selective ligands. asinex.com

Prediction of Activity Spectra for Substances (PASS) Analysis for Compound Activity Profiling

PASS (Prediction of Activity Spectra for Substances) is an in silico tool that predicts the likely biological activities of a compound based solely on its 2D structural formula. nih.govway2drug.com The PASS algorithm works by comparing the structure of a query compound against a large training set of known biologically active substances. genexplain.combmc-rm.org For each of several thousand possible biological activities (including pharmacological effects, mechanisms of action, and specific toxicity), the software provides a probability for the compound to be active (Pa) and inactive (Pi). researchgate.net

A PASS analysis of this compound or its analogues can provide a broad profile of its potential biological functions, helping to identify new therapeutic applications or potential off-target effects. For a given compound, a high Pa value for a particular activity suggests it is a promising candidate for testing in that area. researchgate.net The prediction is based on structure-activity relationships derived from a training set containing hundreds of thousands of compounds. genexplain.combmc-rm.org

While a specific PASS prediction for this compound is not publicly documented, the tool can be applied to any "drug-like" molecule. researchgate.net For example, submitting the structure would likely yield predictions related to known activities of nicotinic acid and piperidine-containing compounds. These might include activities such as "Vasodilator," "Antihyperlipidemic," or various effects related to nicotinic receptor modulation. researchgate.net The average accuracy of PASS predictions is reported to be around 95%, making it a valuable tool for hypothesis generation at the earliest stages of drug discovery. genexplain.com

| Parameter | Description | Interpretation in Drug Discovery |

|---|---|---|

| Input | 2D structural formula of a chemical compound (e.g., in .mol format). | Allows for prediction even for virtual compounds that have not yet been synthesized. way2drug.com |

| Methodology | Based on a Bayesian algorithm that analyzes structure-activity relationships from a large training set of known active compounds. genexplain.combmc-rm.org | Leverages a vast knowledge base to find correlations between structural fragments and biological activities. |

| Output | Pa (Probability of being Active): The probability that the compound exhibits a specific biological activity. | A high Pa value suggests the compound is a good candidate for experimental testing for that activity. If Pa > 0.7, the chance of finding the activity experimentally is high. nih.gov |

| Pi (Probability of being Inactive): The probability that the compound does not exhibit the activity. | Used in conjunction with Pa to assess confidence. Compounds with Pa > Pi are considered likely to be active. nih.gov | |

| Scope | Predicts thousands of activities, including pharmacological effects, mechanisms of action, toxicity, and metabolic interactions. way2drug.combmc-rm.org | Provides a comprehensive biological profile, enabling new therapeutic uses (drug repositioning) and flagging potential liabilities. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 4-(Piperidin-1-yl)nicotinic acid, and how can reaction conditions be standardized?

- Methodological Answer : A viable route involves adapting protocols for 4-substituted nicotinic acids. For example, organolithium reagents (e.g., phenyllithium) can be added to pyridyl-3-oxazolines derived from nicotinic acid, followed by oxidation and deprotection to yield 4-substituted derivatives . For this compound, substituting the organolithium reagent with a piperidine-containing nucleophile may achieve the desired product. Standardization requires optimizing stoichiometry, temperature, and reaction time using design-of-experiment (DOE) frameworks.

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm substitution patterns (e.g., ¹H/¹³C NMR for piperidinyl proton integration and carbonyl signals). Mass spectrometry (MS) can validate the molecular ion peak (expected m/z ≈ 206.24 for C₁₁H₁₄N₂O₂). Cross-reference with high-resolution mass spectrometry (HRMS) for exact mass confirmation .

Q. What safety protocols are critical when handling piperidine-containing compounds like this compound?

- Methodological Answer : Implement engineering controls (e.g., fume hoods) to minimize inhalation risks. Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Store the compound in tightly sealed glass containers at 2–8°C, avoiding heat and sunlight, as recommended for structurally similar piperidine derivatives .

Advanced Research Questions

Q. How can reaction yields for this compound be optimized under varying catalytic or solvent conditions?

- Methodological Answer : Conduct kinetic studies to evaluate solvent polarity effects (e.g., DMF vs. THF) and catalysts (e.g., palladium for cross-coupling). For example, nicotinic acid extraction studies show that pH (6–8) and temperature (25–40°C) significantly impact reaction efficiency . Apply response surface methodology (RSM) to identify optimal parameters.

Q. How can researchers resolve discrepancies in spectroscopic data for 4-substituted nicotinic acid derivatives?

- Methodological Answer : Use multi-dimensional NMR (e.g., COSY, HSQC) to resolve overlapping signals in aromatic/heterocyclic regions. Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations). For ambiguous cases, synthesize a deuterated analog or employ X-ray crystallography .

Q. What in vitro assays are suitable for probing the biological activity of this compound?

- Methodological Answer : Screen for receptor binding using competitive radioligand assays (e.g., cannabinoid receptor models, as seen in anandamide studies ). Assess functional activity via electrophysiology (e.g., inhibition of electrically induced contractions in tissue preparations). Pair with cytotoxicity assays (MTT/ATP-based) to establish therapeutic indices.

Q. How should stability studies for this compound be designed to account for hydrolytic or oxidative degradation?

- Methodological Answer : Perform forced degradation under ICH guidelines: expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation products via HPLC-MS. For hydrolytic stability, test in buffers (pH 1–13) and identify susceptible bonds (e.g., amide/ester linkages) .

Data Contradictions and Gaps

- Ecotoxicity and Pharmacokinetics : Current safety data for 5-(Piperidin-1-yl)nicotinic acid lacks ecotoxicity, mutagenicity, and carcinogenicity profiles . For the 4-substituted analog, researchers must prioritize in silico predictions (e.g., QSAR models) and in vivo studies to address these gaps.

- Synthetic Scalability : While small-scale synthesis is feasible , industrial-scale production requires optimizing column chromatography-free purification (e.g., crystallization solvents, as explored for nicotinic acid ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.